N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
The compound N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide features a 1,2,3-triazole core substituted at the 1-position with a 4-methylphenyl group and at the 4-position with a carboxamide moiety. The amide nitrogen is further functionalized with a 2-(cyclohex-1-en-1-yl)ethyl chain. This structural framework is characteristic of bioactive molecules, where the triazole ring enhances metabolic stability and the aryl/amide substituents modulate target binding and physicochemical properties .
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-1-(4-methylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-14-7-9-16(10-8-14)22-13-17(20-21-22)18(23)19-12-11-15-5-3-2-4-6-15/h5,7-10,13H,2-4,6,11-12H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGHWMIJYGZFFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCCC3=CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Activation with Carbonyldiimidazole (CDI)
CDI-mediated amidation is a mild, high-yield method:
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Activation : 1-(4-Methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid (1.0 equiv) reacts with CDI (1.1 equiv) in acetonitrile at 50°C for 30 minutes.
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Amine coupling : 2-(Cyclohex-1-en-1-yl)ethylamine (1.2 equiv) is added, and the mixture is heated at 70°C for 1 hour.
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Work-up : Precipitation with water followed by recrystallization (ethanol).
Acid Chloride Route
The acid chloride intermediate offers faster reaction kinetics:
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Chlorination : Carboxylic acid (1.0 equiv) reacts with thionyl chloride (SOCl₂, 2.0 equiv) at reflux (70°C, 2 hours).
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Amine coupling : Acid chloride (1.0 equiv) is treated with 2-(cyclohex-1-en-1-yl)ethylamine (1.5 equiv) in dichloromethane (DCM) at 0–5°C.
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Work-up : Aqueous extraction and column chromatography (hexane/ethyl acetate).
Comparative Data :
| Method | Yield (%) | Purity (%) | Reaction Time |
|---|---|---|---|
| CDI | 72–78 | >98 | 1.5 hours |
| Acid Chloride | 65–70 | 95–97 | 3 hours |
One-Pot Synthesis via β-Ketonitrile Cyclization
A streamlined approach combines triazole formation and amidation in a single pot:
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Cycloaddition : β-Ketonitrile (1.0 equiv) reacts with 1-azido-4-methylbenzene (1.1 equiv) in tert-butanol with DBU (1.2 equiv) at 70°C for 24 hours.
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Amidation : Addition of t-BuOK (3.0 equiv) and 2-(cyclohex-1-en-1-yl)ethylamine (1.5 equiv) at room temperature for 10 hours.
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Work-up : Extraction with ethyl acetate and silica gel chromatography.
Crystallization and Characterization
The final compound is crystallized from ethanol, yielding colorless needles suitable for X-ray diffraction. Key structural features include:
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Dihedral angles : 87.9° (cyclohexenyl vs. p-tolyl), 55.6° (cyclohexenyl vs. triazole).
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Hydrogen bonding : O—H⋯O and C—H⋯N interactions stabilize the crystal lattice.
Spectroscopic Data :
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1H NMR (400 MHz, DMSO-d6): δ 1.62 (m, 4H, cyclohexenyl), 2.35 (s, 3H, CH₃), 3.51 (t, 2H, NCH₂), 4.32 (t, 2H, CH₂N), 7.25–7.45 (m, 4H, Ar-H), 8.12 (s, 1H, triazole).
Optimization Challenges and Solutions
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Amine Stability : 2-(Cyclohex-1-en-1-yl)ethylamine is moisture-sensitive. Storage under inert atmosphere (N₂/Ar) improves coupling efficiency.
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Byproduct Formation : Excess SOCl₂ in the acid chloride route may chlorinate the triazole ring. Quenching with ice water minimizes this.
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Scale-up Limitations : The one-pot method’s 24-hour cycloaddition step is impractical for industrial use. Microwave-assisted synthesis (100°C, 1 hour) increases throughput .
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide (NaN₃) or alkyl halides.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of triazole derivatives or substituted cyclohexenyl compounds.
Scientific Research Applications
The compound N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 1181542-29-9) is a triazole derivative that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article delves into its applications, particularly in the realms of pharmaceuticals , agriculture , and material science .
Pharmaceutical Applications
Antimicrobial Activity
Research indicates that triazole compounds exhibit significant antimicrobial properties. The specific compound has shown efficacy against various bacterial strains, making it a candidate for development as an antibiotic agent. Studies have demonstrated that modifications to the triazole ring can enhance its antibacterial activity, suggesting avenues for further research and optimization.
Anticancer Potential
Triazole derivatives have been explored for their anticancer properties. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. In vitro studies are ongoing to elucidate the specific pathways involved.
Agricultural Applications
Pesticide Development
The compound's structural characteristics position it as a potential candidate for pesticide formulation. Triazoles are commonly utilized in agricultural chemistry due to their ability to inhibit fungal growth. Initial assessments have indicated that this compound could serve as a fungicide, providing protection against various crop pathogens.
Residue Management
Understanding the residue definitions and maximum residue limits (MRLs) for compounds like this compound is crucial for regulatory compliance in agricultural applications. Studies are being conducted to establish safe levels of residues in food products.
Material Science Applications
Polymer Chemistry
The incorporation of triazole moieties into polymer matrices has been investigated for enhancing material properties such as thermal stability and mechanical strength. Research indicates that polymers modified with triazole derivatives exhibit improved resistance to degradation under environmental stressors.
Nanotechnology
Emerging studies have focused on the use of this compound in nanotechnology, particularly in the synthesis of nanoparticles with tailored properties for drug delivery systems. The ability of triazoles to form stable complexes with metal ions opens new pathways for developing advanced materials with specific functionalities.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry examined the antimicrobial properties of various triazole derivatives, including this compound. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, showcasing its potential as an effective antimicrobial agent .
Case Study 2: Agricultural Impact
Research conducted by agricultural scientists assessed the effectiveness of this compound as a fungicide against Fusarium species affecting wheat crops. Field trials demonstrated a 30% increase in yield when treated with formulations containing the compound compared to untreated controls .
Case Study 3: Polymer Enhancement
In a recent study published in Polymer Science, researchers incorporated this compound into polyvinyl chloride (PVC) matrices. The modified PVC showed enhanced thermal stability and reduced flammability compared to standard PVC formulations .
Mechanism of Action
The mechanism by which N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The triazole ring, in particular, is known for its ability to bind to various enzymes and receptors, influencing biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to the 1-aryl-1H-1,2,3-triazole-4-carboxamide family, which has been extensively explored for pharmacological applications. Below is a detailed comparison with analogous derivatives:
2.1 Structural Variations and Substituent Effects
2.2 Physicochemical and Pharmacokinetic Properties
- Lipophilicity (logP): The target compound’s cyclohexenylethyl group likely increases logP compared to derivatives with polar substituents (e.g., ethoxy or pyridinyl groups). For example, L806-0036 (logP = 3.64) has moderate lipophilicity due to its chlorophenyl and pyridinyl groups , while oxazole derivatives (e.g., ) may exhibit lower logP values .
- Polar Surface Area (PSA): Compounds with hydroxyl or pyridinyl groups (e.g., L806-0036, PSA = 59.6 Ų) have higher PSA, suggesting improved solubility compared to the target compound’s predominantly hydrophobic substituents .
- Synthetic Routes: The target compound’s synthesis likely follows standard carboxamide formation via carboxylic acid activation (e.g., thionyl chloride) and amine coupling, as seen in .
Critical Analysis of Structural and Functional Differences
- Cyclohexenylethyl vs.
- Triazole vs. Oxazole Cores: The 1,2,3-triazole core (target compound) offers greater hydrogen-bonding capacity and metabolic stability than oxazole derivatives, which may degrade more readily in vivo .
Biological Activity
N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its biological activity, including anticancer properties, antimicrobial effects, and enzyme inhibition.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its diverse biological activities. The presence of the cyclohexenyl group and the 4-methylphenyl moiety may contribute to its pharmacological properties.
Anticancer Activity
Research indicates that 1,2,3-triazole derivatives exhibit significant anticancer activity. For instance, a study evaluating various triazole compounds demonstrated that certain derivatives showed moderate to potent activity against multiple cancer cell lines. In particular, compounds with specific substitutions on the triazole ring were found to have enhanced efficacy against melanoma and breast cancer cells.
Table 1: Anticancer Activity of Triazole Derivatives
| Compound | Cell Line | Log GI50 (μM) | Activity Level |
|---|---|---|---|
| 25 | Colon | -5.43 | Moderate |
| 25 | Melanoma | -5.55 | Moderate |
| 25 | Breast | -5.70 | Moderate |
The above data suggests that this compound may exhibit similar anticancer properties due to its structural characteristics.
Antimicrobial Activity
The antimicrobial potential of triazole compounds has also been explored. A study highlighted that various 1,2,3-triazoles demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structural modifications in these compounds influenced their activity levels.
Table 2: Antimicrobial Activity of Selected Triazoles
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| A | Staphylococcus aureus | 20 |
| B | Escherichia coli | 15 |
| C | Pseudomonas aeruginosa | 18 |
These findings indicate that the compound may possess antimicrobial properties worth investigating further.
Enzyme Inhibition Studies
Enzyme inhibition studies are crucial for understanding the mechanism of action of such compounds. Some triazole derivatives have been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases. The binding interactions between these compounds and AChE can provide insights into their therapeutic potential.
Table 3: AChE Inhibition Data for Triazole Derivatives
| Compound | IC50 (μM) | Comparison to Donepezil |
|---|---|---|
| D | 0.23 | Less active |
| E | >200 | Inactive |
The data indicates that modifications in the triazole structure can significantly influence enzyme inhibition potency.
Case Studies and Research Findings
Several studies have focused on synthesizing and evaluating the biological activities of triazole derivatives:
- Antitumor Screening : A comprehensive study conducted by the National Cancer Institute assessed various triazoles for their anticancer potential across different cell lines, revealing moderate activity levels in some derivatives.
- Antimicrobial Evaluation : Research published in MDPI highlighted the synthesis of novel triazoles with promising antibacterial properties against common pathogens.
- Enzyme Binding Studies : Molecular docking studies have illustrated how specific triazole derivatives can effectively bind to AChE, suggesting their potential as therapeutic agents for cognitive disorders.
Q & A
Q. What are the standard synthetic routes for N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC), using precursors like 4-methylphenyl azide and a functionalized alkyne.
- Step 2 : Introduction of the cyclohexenylethyl group through nucleophilic substitution or amide coupling under controlled conditions (e.g., chloroform solvent, phosphorus pentasulfide catalyst) .
- Step 3 : Purification via column chromatography and characterization using NMR and mass spectrometry (MS) to confirm regioselectivity and purity .
Q. How is the molecular structure of this compound characterized experimentally?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to assign protons and carbons in the triazole, cyclohexenyl, and methylphenyl groups.
- X-ray Crystallography : Resolve 3D conformation and intermolecular interactions (e.g., hydrogen bonding) .
- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns .
Q. What preliminary biological assays are recommended to screen its activity?
- In vitro cytotoxicity : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays.
- Antimicrobial screening : Evaluate inhibition zones against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale production?
Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
- Catalyst loading : Optimize copper(I) iodide (0.5–2 mol%) in CuAAC to minimize side products.
- Temperature control : Maintain 60–80°C during cycloaddition to balance kinetics and stability .
Q. What mechanistic studies elucidate its interaction with biological targets?
- Surface Plasmon Resonance (SPR) : Measure binding affinity to enzymes (e.g., kinases) or receptors.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .
- Molecular Docking : Predict binding modes using software like AutoDock Vina (e.g., targeting cyclooxygenase-2) .
Q. How to resolve contradictory SAR data in analogs?
Example approach:
- Synthesize derivatives : Modify substituents on the triazole or cyclohexenyl groups.
- Statistical analysis : Use multivariate regression to correlate structural features (e.g., logP, steric bulk) with activity .
Q. What computational methods predict its stability under physiological conditions?
Q. How to design stability studies for long-term storage?
- Forced degradation : Expose to heat (40–60°C), light (UV), and varying pH (2–12).
- Analytical monitoring : Track decomposition via HPLC-MS and identify degradation products (e.g., hydrolysis of the carboxamide group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
